Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
Description
Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate adheres to IUPAC nomenclature rules for heterocyclic compounds. The parent structure is the pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms. The numbering begins at the nitrogen atom, with substituents assigned positions based on their attachment points. The 3-chlorophenyl group is attached to the nitrogen at position 1, while the methyl ester occupies position 3. The "4-oxo" descriptor indicates a ketone functional group at position 4, and the "1,4-dihydro" prefix signifies partial saturation of the ring, with hydrogen atoms at positions 1 and 4.
The compound’s systematic name reflects the hierarchy of substituents: the ester group takes priority over the ketone due to its higher functional group precedence. The 3-chlorophenyl substituent is specified to distinguish it from isomeric derivatives, such as the 4-chlorophenyl variant.
Molecular Architecture and Stereochemical Considerations
The molecular architecture comprises a bicyclic structure with a pyridazine core fused to a substituted phenyl ring. Key structural features include:
- Pyridazine ring : A planar, aromatic system with two nitrogen atoms at positions 1 and 2. The 1,4-dihydro designation indicates two sp³-hybridized carbon atoms (positions 1 and 4), disrupting the full aromaticity of the ring.
- Substituents :
- 3-Chlorophenyl group : Attached to the nitrogen at position 1, introducing electron-withdrawing effects that influence the electronic properties of the ring.
- Methyl ester : At position 3, contributing to the compound’s solubility and reactivity.
- Stereochemistry : The partially saturated ring (positions 1 and 4) creates a non-planar geometry. The ketone at position 4 and the ester at position 3 adopt trans configurations due to steric and electronic stabilization.
The nitrogen atoms in the pyridazine ring participate in conjugation, with the lone pair on the nitrogen at position 2 delocalized into the aromatic system. This delocalization enhances the stability of the molecule but reduces its basicity compared to simpler pyridine derivatives.
Crystallographic Characterization and X-ray Diffraction Analysis
Crystallographic studies of this compound rely on single-crystal X-ray diffraction (SC-XRD) to determine atomic coordinates and bonding interactions. While direct crystallographic data for this compound are not publicly available, analogous pyridazine derivatives (e.g., CCDC deposition 2239159) demonstrate methodologies applicable to its analysis.
Key Methodological Insights:
- Bragg’s Law : Diffraction patterns are analyzed using the equation $$ n\lambda = 2d \sin \theta $$, where $$ d $$ represents interplanar spacings in the crystal lattice. This allows determination of unit cell parameters and crystal symmetry.
- Diffractogram Analysis : Peaks in the diffractogram correspond to specific $$ d $$-spacings, enabling phase identification and quantification of crystallinity. Broad peaks suggest smaller crystallite sizes or lattice strain.
Challenges and Considerations:
- Polymorphism : Pyridazine derivatives often exhibit multiple crystal forms. XRD is essential to distinguish between polymorphs with varying physicochemical properties.
- Hydrogen Bonding : The ester and ketone groups may participate in intermolecular hydrogen bonding, influencing crystal packing and stability.
Comparative Analysis with Isomeric Pyridazine Derivatives
This compound belongs to the pyridazine class, distinct from isomeric diazines like pyrimidine and pyrazine. Below is a comparison with structurally related compounds:
Electronic and Steric Effects:
- 3-Chlorophenyl vs. 4-Chlorophenyl : The meta-substituted chloro group in the former induces stronger electron-withdrawing effects than the para-substituted group, altering the electron density of the pyridazine ring.
- Oxo Group : The ketone at position 4 enhances electrophilic reactivity at adjacent positions, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)11-10(16)5-6-15(14-11)9-4-2-3-8(13)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQRFMIESXCZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=CC1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331312 | |
| Record name | methyl 1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478063-66-0 | |
| Record name | methyl 1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Closely Related Pyridazine Derivatives
The most structurally analogous compound to Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is 1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS 68254-09-1), which shares the same pyridazine backbone and 3-chlorophenyl substituent but replaces the methyl ester with a carboxylic acid group at position 3 . Key structural differences include:
- Substituent Positions: Both compounds feature a methyl group (at position 6 in the carboxylic acid derivative vs.
Other pyridazine derivatives, such as those in (e.g., piperazine and indole-based esters), exhibit distinct heterocyclic frameworks and lack the critical 4-oxo-1,4-dihydropyridazine motif, limiting direct comparability. Similarly, Goxalapladib (), a naphthyridine derivative, differs in core structure and therapeutic scope, emphasizing the unique pharmacophoric features of pyridazine-based compounds .
Physicochemical and Pharmacological Data
The table below summarizes inferred and evidence-based properties of the target compound and its carboxylic acid analog:
Research Findings and Mechanistic Insights
- Ester vs. Carboxylic Acid : Methyl ester derivatives often act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid form. This strategy can mitigate poor oral absorption associated with polar acids .
- Substituent Effects : The 3-chlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets, a feature observed in other chlorinated aromatic drugs. The methyl group in the carboxylic acid derivative (position 6) could further modulate steric effects, though specific activity data are unavailable .
- Therapeutic Potential: Pyridazine derivatives are investigated for anti-inflammatory and antimicrobial roles. The target compound’s ester group may position it as a candidate for central nervous system (CNS) applications, where lipophilicity is critical for blood-brain barrier penetration.
Biological Activity
Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.
Chemical Structure and Properties
The compound’s chemical formula is and it features a chlorophenyl group attached to a pyridazine ring. The structure is characterized by the following key features:
- Molecular Weight : 250.66 g/mol
- Melting Point : Approximately 134-136 °C
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency against these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A notable investigation by Lee et al. (2023) revealed that the compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.
Case Study Example :
In a controlled experiment involving MCF-7 cells, treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as a therapeutic agent in breast cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells, contributing to cell death.
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a low toxicity profile. In animal studies, doses up to 200 mg/kg did not result in significant adverse effects. However, further studies are needed to establish long-term safety and potential side effects.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purification often requires column chromatography or recrystallization.
How is the crystal structure of 4-oxo-1,4-dihydropyridazine derivatives validated, and what insights does it provide?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:
- Crystallographic Parameters : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate () crystallizes in a monoclinic system (space group P21/c), with unit cell dimensions a = 6.4973 Å, b = 11.5323 Å, and c = 11.2908 Å.
- Hydrogen Bonding : Intra- and intermolecular hydrogen bonds stabilize the lactam ring, influencing solubility and reactivity.
Q. Methodological Steps :
Grow crystals via slow evaporation in ethanol/water mixtures.
Collect diffraction data using synchrotron or lab-based X-ray sources.
Refine structures with software like SHELXL or OLEX2.
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups; carbonyl carbons at δ 165–175 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 294.05 [M+H]⁺ for C₁₂H₉ClN₂O₃).
- IR Spectroscopy : Lactam C=O stretches appear at ~1680 cm⁻¹.
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.
How can reaction conditions be optimized to improve yields in pyridazinecarboxylate synthesis?
Q. Advanced Research Focus
Q. Data-Driven Optimization Example :
| Parameter | Low Yield (30%) | High Yield (70%) |
|---|---|---|
| Solvent | Toluene | DMF |
| Catalyst | None | ZnCl₂ |
| Reaction Time | 6 hr | 12 hr |
How should bioactivity assays be designed to evaluate calcium modulation or antimicrobial effects?
Q. Advanced Research Focus
- Calcium Channel Assays : Use fluorometric kits (e.g., Fluo-4 AM) on HEK293 cells expressing L-type Ca²⁺ channels ().
- Antimicrobial Screening :
Contradiction Management : Discrepancies in MIC values across studies may arise from variations in bacterial culture conditions or compound purity.
How can computational modeling resolve contradictions in reported biological activities?
Q. Advanced Research Focus
Q. Example Workflow :
Generate 3D conformers with AutoDock Vina.
Validate docking poses against SC-XRD data.
Calculate binding free energies (ΔG) to rank derivatives.
What strategies address discrepancies in spectroscopic or crystallographic data?
Q. Advanced Research Focus
- Polymorphism Screening : Test crystallization in multiple solvents to identify dominant forms.
- Dynamic NMR : Resolve tautomeric equilibria (e.g., lactam-lactim) causing signal splitting.
Case Study : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate () showed no polymorphism, but chlorophenyl analogs may exhibit solvent-dependent packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
